molecular formula C14H18N2O2 B14284749 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene CAS No. 135540-90-8

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene

Cat. No.: B14284749
CAS No.: 135540-90-8
M. Wt: 246.30 g/mol
InChI Key: DLTZIQGUEWGCCS-UHFFFAOYSA-N
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Description

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes isocyanate groups attached to a bicyclic framework. The presence of these functional groups makes it highly reactive and suitable for various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene-2,5-dimethanol with phosgene or other isocyanate-generating reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired isocyanate groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate groups readily participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and urethane derivatives.

    Polymerization: This compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions

    Amines: React with isocyanate groups to form urea derivatives.

    Alcohols: React with isocyanate groups to form urethane derivatives.

    Catalysts: Used to enhance the reaction rates and selectivity.

Major Products Formed

    Urea Derivatives: Formed from the reaction with amines.

    Urethane Derivatives: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.

    Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.

    Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene primarily involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of stable covalent bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the isocyanate groups.

    Hexahydro-4,7-methanoindan: Another similar compound with a different degree of saturation in the bicyclic framework.

    Tetrahydrodicyclopentadiene: Shares a similar bicyclic structure but with different functional groups.

Uniqueness

2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polyurethanes and other advanced materials.

Properties

CAS No.

135540-90-8

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4,8-bis(isocyanatomethyl)tricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C14H18N2O2/c17-7-15-5-9-1-12-10-3-11(6-16-8-18)13(4-10)14(12)2-9/h9-14H,1-6H2

InChI Key

DLTZIQGUEWGCCS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C3CC(C2C3)CN=C=O)CN=C=O

Origin of Product

United States

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